Alisol A (24-acetate)
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Overview
Description
Alisol A 24-acetate is a triterpenoid compound isolated from the rhizome of Alisma orientale, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, hypolipidemic, and anti-diabetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alisol A 24-acetate can be synthesized from its precursor, alisol A, through acetylation. The acetylation process typically involves the use of acetic anhydride and a catalyst such as pyridine under controlled conditions .
Industrial Production Methods: Industrial production of alisol A 24-acetate involves extraction from the rhizome of Alisma orientale. The extraction process includes drying, grinding, and solvent extraction, followed by chromatographic purification to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Alisol A 24-acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of alisol A 24-acetate .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: It is used in studies related to cell signaling and metabolic pathways.
Medicine: It has shown promise in treating conditions such as non-alcoholic fatty liver disease, diabetes, and inflammation .
Industry: It is used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Alisol A 24-acetate exerts its effects through multiple molecular targets and pathways:
AMP-activated protein kinase (AMPK) Pathway: It activates AMPK, leading to increased glucose uptake and lipid metabolism.
PI3K/AKT Pathway: It regulates this pathway to reduce inflammation and apoptosis.
Hormone-sensitive Lipase (HSL): It stimulates lipolysis by activating HSL.
Comparison with Similar Compounds
Alisol A: The non-acetylated form of alisol A 24-acetate.
Alisol B 23-acetate: Another triterpenoid with similar biological activities.
Uniqueness: Alisol A 24-acetate is unique due to its specific acetylation at the 24th position, which enhances its biological activity and stability compared to its non-acetylated counterpart .
Properties
Molecular Formula |
C32H52O6 |
---|---|
Molecular Weight |
532.8 g/mol |
IUPAC Name |
[(3S,4S,6R)-2,4-dihydroxy-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] acetate |
InChI |
InChI=1S/C32H52O6/c1-18(16-23(35)27(29(5,6)37)38-19(2)33)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(36)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34-35,37H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27+,30+,31+,32+/m1/s1 |
InChI Key |
WXHUQVMHWUQNTG-GLHMJAHESA-N |
Isomeric SMILES |
C[C@H](C[C@@H]([C@@H](C(C)(C)O)OC(=O)C)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O |
Canonical SMILES |
CC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O |
Origin of Product |
United States |
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